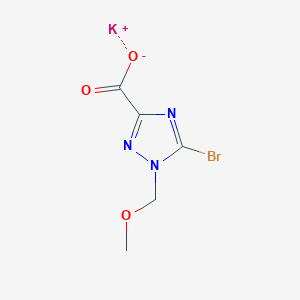
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride: is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of both amino and hydroxyl functional groups within its molecular structure. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of proline hydroxylase enzymes, which convert free L-proline to trans-3-hydroxy-L-proline . This process requires specific conditions such as the presence of α-ketoglutarate, ascorbate, and dithiothreitol, with ferrous iron acting as a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives, which can be further utilized in pharmaceutical and chemical industries.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is also used in the study of amino acid metabolism and protein synthesis .
Medicine: Medically, this compound is investigated for its potential therapeutic applications, including its role in the synthesis of pharmaceutical drugs. It has shown promise in the development of treatments for various diseases .
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals .
Mecanismo De Acción
The mechanism of action of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The hydroxylation process, facilitated by proline hydroxylase enzymes, plays a crucial role in its activity. This compound can modulate various biochemical pathways, including those involved in collagen synthesis and cellular signaling .
Comparación Con Compuestos Similares
trans-4-Hydroxy-L-proline: Another hydroxylated derivative of proline, commonly found in collagen.
cis-4-Hydroxy-D-proline: A stereoisomer of trans-4-Hydroxy-L-proline with different biological properties.
Uniqueness: (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride is unique due to its specific hydroxylation pattern and its ability to participate in a wide range of chemical reactions. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8059538.png)

![rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8059550.png)






![(S)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B8059600.png)
![[(1R,2R)-2-fluorocyclopentyl]azanium;chloride](/img/structure/B8059602.png)
![Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8059612.png)

![2-[1-acetyl-4-(3-oxo-1H-isoindol-2-yl)piperidin-4-yl]acetic acid](/img/structure/B8059633.png)
